molecular formula C20H22N2O2 B5562459 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5562459
M. Wt: 322.4 g/mol
InChI Key: ZXAKLDKYCYYMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole is 322.168127949 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1H-benzimidazole, such as those synthesized through the condensation of o-phenylene diamine with phenoxyacetic acid, exhibit significant antimicrobial activity. These compounds, particularly noted for their action against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight the potential of 1H-benzimidazole derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).

Antineoplastic and Antifilarial Agents

Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown promising results as potential antineoplastic (cancer-fighting) and antifilarial (against parasitic worms) agents. These compounds exhibit significant growth inhibition in cancer cells and possess antifilarial activity, indicating their potential in cancer treatment and parasitic infection management (Ram et al., 1992).

Anti-Helicobacter pylori Agents

Derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds exhibit minimum bactericidal concentrations comparable to clinically used antimicrobials, offering a promising approach to combat Helicobacter pylori, a major cause of gastric ulcers and cancer (Kühler et al., 2002).

Anticancer Activity

The exploration of benzimidazole derivatives extends into anticancer research, with some novel 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives showing immunomodulatory and anticancer activities. These compounds have demonstrated significant inhibitory effects on colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2009).

DNA Topoisomerase I Inhibitors

1H-Benzimidazole derivatives have also been investigated for their role as inhibitors of type I DNA topoisomerases, enzymes critical for DNA replication and cell division. These derivatives offer a potential therapeutic approach for cancer treatment by inhibiting cancer cell proliferation (Alpan et al., 2007).

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-4,6-9,14,19H,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAKLDKYCYYMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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